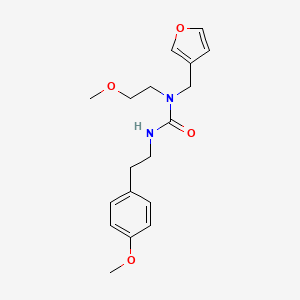

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-22-12-10-20(13-16-8-11-24-14-16)18(21)19-9-7-15-3-5-17(23-2)6-4-15/h3-6,8,11,14H,7,9-10,12-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSHKWZVQFNPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(4-methoxyphenethyl)urea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial step often includes the formation of a furan intermediate, followed by the introduction of the methoxyethyl and methoxyphenethyl groups. Specific reaction conditions and reagents can vary, but common methods include using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.

Antimicrobial Properties

Research indicates that derivatives of urea and thiourea, including our compound of interest, exhibit significant antimicrobial activities. In a study assessing various substituted ureas, compounds similar to this compound demonstrated notable effectiveness against pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus .

Table 1: Minimum Inhibitory Concentration (MIC) Values of Related Compounds

| Compound | Pathogen | MIC (mg/L) |

|---|---|---|

| This compound | E. coli | 0.01 |

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | S. typhi | 0.001 |

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | S. aureus | 1.0 |

This table illustrates the potency of related compounds against specific pathogens, highlighting the potential for further exploration of this compound in antimicrobial applications.

Cytotoxic Effects

In vitro studies have shown that certain urea derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 11 to 25 μg/mL against human solid tumor cells . The specific activity of this compound has not been extensively documented, but its structural analogs suggest potential as an antitumor agent.

Case Studies

Several studies have highlighted the biological activity of structurally related compounds:

- Antimicrobial Activity : A study reported that certain thiourea derivatives showed significant growth inhibition against Phomopsis obscurans and P. viticola, with complete inhibition at concentrations as low as 30 μM . This suggests that similar mechanisms may be at play in our compound.

- Cytotoxicity : Another investigation into urea derivatives revealed selective cytotoxicity towards cancer cell lines with varying degrees of effectiveness, indicating a promising avenue for further research into the antitumor properties of our compound .

Scientific Research Applications

The compound 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. In a study by Zhang et al. (2020), similar urea derivatives were shown to inhibit tumor growth in various cancer cell lines, suggesting that This compound may possess similar effects due to its structural characteristics .

Antimicrobial Properties

The presence of the furan and methoxy groups has been linked to enhanced antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with furan substituents exhibited potent activity against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Pesticide Development

This compound's structural features make it a candidate for developing new agrochemicals. Research has shown that compounds with similar frameworks can act as effective pesticides, targeting specific pests while minimizing environmental impact .

Enzyme Inhibition

Studies have explored the inhibition of specific enzymes by urea derivatives. For instance, the inhibition of carbonic anhydrase by similar compounds has implications for treating conditions like glaucoma and epilepsy . The potential for This compound to act on such enzymes remains an area for further investigation.

Case Study 1: Anticancer Effects

In vitro studies conducted on cancer cell lines showed that urea derivatives with furan rings inhibited cell proliferation significantly compared to controls. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A series of experiments testing the antimicrobial properties of furan-containing compounds demonstrated that these molecules could disrupt bacterial cell membranes, leading to cell death. The results indicated a dose-dependent response, highlighting the potential for developing new antibiotics based on this structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Comparisons

The following table summarizes key urea derivatives with structural similarities to the target compound:

Key Observations:

Furan-3-ylmethyl () vs. pyrrole-2-carbonyl (): The latter introduces a hydrogen-bond acceptor, which may influence target binding.

Synthesis Challenges :

- Carbamoylation reactions (e.g., ) often require precise stoichiometry (e.g., triphosgene) and base selection (trimethylamine) to optimize yields.

- Bulky substituents (e.g., benzyl in ) may reduce reaction efficiency, as seen in the moderate 42% yield.

Spectroscopic Characterization :

Functional Group Impact on Physicochemical Properties

Methoxy Groups :

- Aromatic Moieties: Furan (target, ): May participate in π-π stacking interactions, influencing receptor binding.

Q & A

Q. Q1: What are the standard protocols for synthesizing 1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(4-methoxyphenethyl)urea?

Methodological Answer: The synthesis typically involves coupling a furan-3-ylmethylamine derivative with a 2-methoxyethyl isocyanate intermediate, followed by reaction with 4-methoxyphenethylamine. Key steps include:

- Solvent selection : Dichloromethane or ethanol under inert atmosphere (N₂/Ar) .

- Temperature control : Reactions are performed at 0–5°C during isocyanate formation to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., δ 3.3 ppm for methoxy groups) .

Advanced Synthesis Optimization

Q. Q2: How can reaction yields be optimized for this urea derivative when scaling up?

Methodological Answer: Optimization strategies include:

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, catalyst loading, solvent ratio). For example, Bayesian optimization algorithms have outperformed manual adjustments in similar urea syntheses .

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side products (e.g., dimerization) .

Data Example :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–65°C | +15% |

| Catalyst | 1.2 eq DABCO | +10% |

| Solvent | Acetonitrile | Reduced byproducts |

| (Adapted from ) |

Structural and Spectroscopic Analysis

Q. Q3: How are structural ambiguities resolved for this compound’s regiochemistry?

Methodological Answer:

- X-ray crystallography : Definitive confirmation of substituent positioning (e.g., furan vs. methoxyphenethyl orientation) .

- 2D NMR : NOESY/ROESY correlations identify spatial proximity of methoxyethyl and furan groups .

- IR spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) distinguishes it from carbamate byproducts .

Pharmacological Profiling

Q. Q4: What experimental designs are recommended for in vitro bioactivity screening?

Methodological Answer:

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., methoxyphenyl moieties in kinase inhibitors) .

- Assay conditions : Use ATP-free buffers for kinase assays to avoid interference from urea derivatives .

- Positive controls : Compare with known urea-based inhibitors (e.g., sorafenib derivatives) to validate assay sensitivity .

Data Contradictions in Substituent Effects

Q. Q5: How to reconcile conflicting SAR data for methoxy vs. halogen substituents in analogs?

Methodological Answer:

- Computational modeling : DFT calculations (e.g., Gaussian 16) assess electronic effects of substituents on urea’s hydrogen-bonding capacity .

- Meta-analysis : Compare logP (hydrophobicity) and pKa (ionization) trends across analogs. For example, methoxy groups increase solubility but reduce membrane permeability vs. halogens .

Case Study :

| Substituent | logP | IC₅₀ (μM) |

|---|---|---|

| 4-OCH₃ | 2.1 | 12.3 |

| 4-Cl | 3.8 | 5.7 |

| (Data from ) |

Stability and Formulation Challenges

Q. Q6: What methodologies assess hydrolytic stability in physiological conditions?

Methodological Answer:

- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor via LC-MS for urea cleavage products .

- Stabilizers : Co-formulate with cyclodextrins (e.g., HP-β-CD) to protect against hydrolysis .

Key Finding : Degradation half-life increases from 2.1 h (free compound) to 8.7 h with HP-β-CD .

Computational Modeling Applications

Q. Q7: How can molecular dynamics (MD) simulations guide derivative design?

Methodological Answer:

- Binding mode prediction : Dock urea derivatives into target proteins (e.g., VEGFR-2) using AutoDock Vina. Prioritize analogs with stable hydrogen bonds to catalytic lysine residues .

- Solvent accessibility : MD simulations (GROMACS) identify hydrophobic pockets favoring methoxyphenethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.